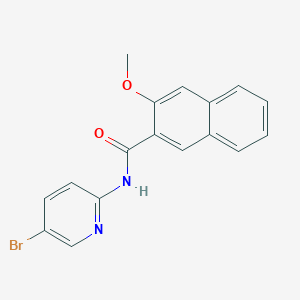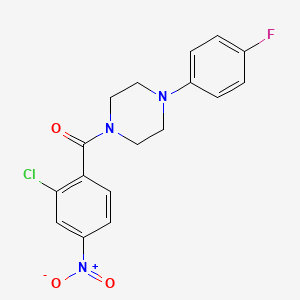
N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide
描述
N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide, also known as BRD-6929, is a small molecule inhibitor that has been developed for research purposes. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation. In
作用机制
N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide inhibits the activity of BET proteins by binding to a specific pocket on the protein surface. This binding prevents the protein from interacting with other proteins and DNA, thereby inhibiting its activity. This inhibition leads to the downregulation of genes that are involved in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, it has been found to inhibit the growth and proliferation of cancer cells by downregulating the expression of genes that are involved in cell cycle progression and survival. In inflammation models, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
实验室实验的优点和局限性
One of the major advantages of N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide is its specificity for BET proteins. This specificity allows for the selective inhibition of BET proteins without affecting other proteins or pathways. This specificity also allows for the identification of novel targets for therapeutic intervention. However, one of the limitations of N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide is its poor solubility, which can limit its use in in vivo studies.
未来方向
There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide. One possible direction is the optimization of the compound's pharmacokinetic properties, including its solubility and bioavailability, to improve its efficacy in in vivo studies. Another direction is the identification of novel targets for therapeutic intervention based on the specificity of N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide for BET proteins. Finally, the development of combination therapies using N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide and other inhibitors may provide a more effective treatment option for various diseases.
科学研究应用
N-(5-bromo-2-pyridinyl)-3-methoxy-2-naphthamide has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation. It has been found to inhibit the activity of a class of enzymes known as bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their overexpression has been linked to various diseases, including cancer and inflammation.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-9-12-5-3-2-4-11(12)8-14(15)17(21)20-16-7-6-13(18)10-19-16/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUOBULPEOCTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3569237.png)

![methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3569241.png)



![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-methoxyphenyl)piperazine]](/img/structure/B3569292.png)
![5-bromo-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3569294.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B3569296.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B3569297.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-iodobenzamide](/img/structure/B3569303.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-bromo-2-furamide](/img/structure/B3569308.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B3569316.png)